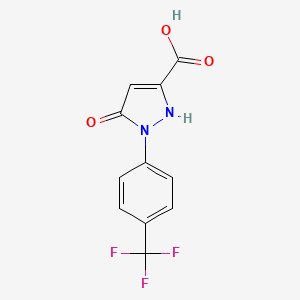
(3s)-3-Acetylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester
描述
(3s)-3-Acetylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral compound that belongs to the class of pyrrolidine derivatives Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3s)-3-Acetylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a chiral pyrrolidine derivative with an acetylthio compound under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
(3s)-3-Acetylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetylthio moiety can be reduced to form alcohols.
Substitution: The acetylthio group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetylthio group can yield sulfoxides or sulfones, while reduction can yield alcohols .
科学研究应用
(3s)-3-Acetylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of fine chemicals and as a catalyst in various chemical reactions
作用机制
The mechanism of action of (3s)-3-Acetylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylthio group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The pyrrolidine ring can also interact with receptor sites, affecting signal transduction pathways .
相似化合物的比较
Similar Compounds
Pyrrolidine derivatives: Compounds like proline and other substituted pyrrolidines share structural similarities with (3s)-3-Acetylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester.
Thioesters: Compounds containing the acetylthio group, such as acetylthioacetic acid, have similar reactivity and applications
Uniqueness
This compound is unique due to its specific stereochemistry and combination of functional groups. The presence of both the pyrrolidine ring and the acetylthio group provides a unique set of chemical properties and reactivity, making it valuable for specific applications in research and industry .
属性
分子式 |
C11H19NO3S |
|---|---|
分子量 |
245.34 g/mol |
IUPAC 名称 |
tert-butyl (3S)-3-acetylsulfanylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3S/c1-8(13)16-9-5-6-12(7-9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m0/s1 |
InChI 键 |
KYLJPUGKGHFDOL-VIFPVBQESA-N |
手性 SMILES |
CC(=O)S[C@H]1CCN(C1)C(=O)OC(C)(C)C |
规范 SMILES |
CC(=O)SC1CCN(C1)C(=O)OC(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(pyridin-4-ylmethoxy)-1H-benzo[d]imidazol-2-ylamine hydrobromide](/img/structure/B8461776.png)

![Pyridine, 5-chloro-2-fluoro-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B8461790.png)


![3-[[2-Benzoxazolyl[3-(4-methoxyphenoxy)propyl]amino]methyl]phenol](/img/structure/B8461817.png)


![3,5-Bis[2-(3,5-di-tert-butylphenyl)ethenyl]benzaldehyde](/img/structure/B8461853.png)





